molecular formula C17H19N3O3 B7349101 [(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone

Cat. No. B7349101
M. Wt: 313.35 g/mol
InChI Key: IFOFXKJVDVQTNY-AWEZNQCLSA-N
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Description

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone, also known as EPMP, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential as a pharmacological tool in the study of various biochemical and physiological processes.

Scientific Research Applications

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone has been used in various scientific research applications, including the study of neurotransmitter systems, drug addiction, and neurodegenerative disorders. This compound has been shown to modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This makes this compound a potential tool for studying drug addiction and other reward-related behaviors.
This compound has also been studied for its potential in the treatment of neurodegenerative disorders such as Parkinson's disease. This compound has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which is a hallmark of Parkinson's disease. This suggests that this compound may have neuroprotective properties that could be harnessed for the treatment of neurodegenerative disorders.

Mechanism of Action

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone acts as a positive allosteric modulator of the dopamine D2 receptor. This means that this compound enhances the binding of dopamine to the D2 receptor, which increases the activity of the receptor. The increased activity of the D2 receptor leads to increased dopamine release, which has been linked to reward-motivated behavior and the development of drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of dopamine in the brain, which has a range of biochemical and physiological effects. Increased dopamine release has been linked to increased motivation, reward-motivated behavior, and the development of drug addiction. This compound has also been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which suggests that this compound may have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone in lab experiments is its relatively simple synthesis method. This compound is also a highly pure compound, which makes it an attractive tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise biochemical and physiological effects of this compound.

Future Directions

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone has shown promise as a potential pharmacological tool for the study of various biochemical and physiological processes. Future research could focus on elucidating the precise mechanism of action of this compound, as well as its potential as a treatment for neurodegenerative disorders. Additionally, this compound could be used in combination with other compounds to study the complex interplay between neurotransmitter systems and reward-motivated behavior.

Synthesis Methods

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone can be synthesized by reacting 5-bromo-2-chloropyrazine with 3-ethoxypyrrolidine-1-carbonyl chloride in the presence of triethylamine. This reaction yields this compound as a white powder with a purity of over 95%. The synthesis of this compound is a relatively simple process, which makes it an attractive compound for scientific research.

properties

IUPAC Name

[(3S)-3-ethoxypyrrolidin-1-yl]-(5-phenoxypyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-22-14-8-9-20(12-14)17(21)15-10-19-16(11-18-15)23-13-6-4-3-5-7-13/h3-7,10-11,14H,2,8-9,12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFXKJVDVQTNY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=CN=C(C=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=CN=C(C=N2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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